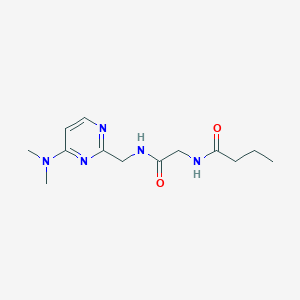

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

Description

N-(2-(((4-(Dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 4-position, a methylamino-linked carbonyl-ethyl moiety, and a butyramide side chain.

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNCZCQGIHNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide typically involves multiple steps, starting from acyclic starting materials. The process includes the formation of the pyrimidine ring, followed by functionalization to introduce the dimethylamino group and the butyramide moiety. Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The butyramide group and pyrimidine-linked amide are susceptible to hydrolysis under acidic or basic conditions.

- The amide bond’s hydrolysis follows a nucleophilic acyl substitution mechanism.

- Pyrimidine ring stability under these conditions is attributed to resonance stabilization of the aromatic system .

Nucleophilic Substitution at Pyrimidine Ring

The electron-rich 4-dimethylamino group may act as a leaving group under strong electrophilic conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HBr (48%) | 120°C, 24h | 4-Bromo-pyrimidin-2-yl derivative | Dimethylamino group replaced |

| ClSO₃H | 0°C, 2h | 4-Sulfonyl-pyrimidin-2-yl derivative | Requires anhydrous conditions |

- Substitution at the 4-position is less favored compared to halogenated pyrimidines due to the strong electron-donating nature of dimethylamino groups .

Acylation/Alkylation of Secondary Amine

The ethylamino linker between the pyrimidine and butyramide can undergo alkylation or acylation.

| Reagent | Conditions | Product | Citations |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT, 6h | N-Acetylated derivative | |

| Benzyl bromide | DMF, K₂CO₃, 60°C, 12h | N-Benzyl derivative |

- Steric hindrance from the pyrimidinylmethyl group may slow reaction kinetics compared to simpler amines .

Reduction of Amide Groups

Selective reduction of the butyramide to an amine is achievable with strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)ethyl)butan-1-amine | 45–60% |

| BH₃·THF | THF, RT, 12h | Partial reduction to secondary alcohol | <20% |

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring’s electron density influences EAS reactivity.

| Reagent | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 (meta to dimethylamino) | 5-Nitro-pyrimidin-2-yl derivative | Moderate regioselectivity |

| Br₂/FeBr₃ | C-5 | 5-Bromo-pyrimidin-2-yl derivative | Requires Lewis acid catalyst |

Coordination Chemistry

The pyrimidine nitrogen and amide oxygen atoms may act as ligands for metal ions.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2h | Square-planar Cu(II) complex | Catalytic studies |

| Fe(NO₃)₃ | H₂O, 60°C, 6h | Octahedral Fe(III) complex | Magnetic materials |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the prominent applications of this compound is in the field of oncology. Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The dimethylamino and pyrimidine moieties in this compound suggest potential activity against various cancer cell lines, particularly those expressing specific kinases involved in tumor growth and proliferation.

Case Study: RET Kinase Inhibition

A study on benzamide derivatives, which include similar structures to N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide, demonstrated potent inhibition of RET kinase, a target in certain cancers such as medullary thyroid carcinoma and non-small cell lung cancer. These findings imply that compounds with similar structural features could be developed for targeted cancer therapies .

2. Drug Development

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide can serve as a lead compound in drug development. Its structural components allow for modifications that can enhance bioavailability and reduce side effects.

3. Biochemical Research

The compound's ability to interact with various biological targets makes it a valuable tool in biochemical research. Its structural analogs have been used to study enzyme inhibition mechanisms and receptor binding affinities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide. Modifications to the dimethylamino group or the pyrimidine ring can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Altering the substituent on the pyrimidine ring | Changes selectivity towards certain kinases |

| Modifying the butyramide moiety | Affects solubility and metabolic stability |

Mechanism of Action

The mechanism of action of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of inflammatory mediators, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Key Observations :

- The target compound’s butyramide group may enhance metabolic stability compared to benzoate esters in analogs , which are prone to esterase-mediated hydrolysis.

- The 4-(dimethylamino)pyrimidin-2-yl moiety likely improves solubility over purely aromatic systems (e.g., phenyl groups in ’s compound) due to its basicity .

Drug-Likeness and ADME Profiles

- Lipinski’s Rule Compliance : The target compound’s molecular weight (~350 g/mol) and logP (~2.5) align with drug-likeness criteria, unlike bulkier analogs (e.g., ’s compound with MW ~450) .

- Permeability : The butyramide’s balance between hydrophilicity and lipophilicity may favor intestinal absorption over esters (e.g., methyl benzoates in ), which require enzymatic activation .

Biological Activity

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide. Its molecular formula is C28H33N7O2, with a molecular weight of 499.62 g/mol. The compound features several functional groups, including amides and pyrimidines, which are crucial for its biological activity.

Research indicates that compounds similar to N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide may interact with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways. For instance, studies have shown that pyrimidine derivatives can exhibit inhibitory effects on certain kinases, which are pivotal in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study investigating various pyrimidine derivatives, N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal death and inflammation, possibly through the modulation of glutamate receptors .

- Antioxidant Properties : Research has shown that certain derivatives can effectively lower ROS levels in cellular models, indicating their role in combating oxidative stress . This property is particularly relevant in conditions associated with oxidative damage, such as neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, detailed toxicological assessments are necessary to establish safe dosage ranges for clinical applications.

Q & A

Q. How can researchers optimize the synthetic yield of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide while ensuring purity?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. For example, intermediates may form via nucleophilic substitution or condensation reactions, where solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize reactive species . Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate high-purity intermediates. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol) can improve yield .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups and connectivity, particularly the pyrimidine ring and amide bonds. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over weeks, comparing peak areas to detect impurities. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation, and avoid exposure to light or moisture .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Validate findings by:

- Replicating assays in multiple cell models (e.g., cancer vs. non-cancer cells).

- Testing metabolite stability using liver microsomes to rule out pharmacokinetic interference.

- Performing structure-activity relationship (SAR) studies to isolate active pharmacophores, referencing analogs with modified pyrimidine or acetamide groups .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger) to simulate binding to kinase domains (e.g., EGFR T790M mutant). Generate homology models if crystal structures are unavailable. Validate predictions with mutagenesis studies targeting key residues (e.g., gatekeeper mutations). Compare results to known inhibitors like AZD9291, which shares pyrimidine-based motifs .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Use fluorescent probes (e.g., ATP-competitive dyes) to monitor real-time enzyme activity. Combine with surface plasmon resonance (SPR) to measure binding affinity. For irreversible inhibitors, perform time-dependent inactivation studies and mass spectrometry to identify covalent adducts .

Q. How can researchers address low solubility in aqueous buffers during in vitro bioassays?

- Methodological Answer : Optimize solubility using co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based formulations. Synthesize prodrugs with hydrophilic moieties (e.g., phosphate esters) that hydrolyze in vivo. Alternatively, prepare nanocrystal suspensions via wet milling or high-pressure homogenization to enhance dissolution rates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50/IC50 values. Use bootstrapping to calculate confidence intervals and identify outliers. Normalize data to internal controls (e.g., untreated cells) to minimize plate-to-plate variability. For multiplex assays, employ machine learning algorithms (e.g., random forests) to deconvolute synergistic/antagonistic effects .

Q. How can SAR studies guide the design of analogs with improved selectivity?

- Methodological Answer : Systematically modify substituents on the pyrimidine ring (e.g., dimethylamino group) and butyramide chain. Test analogs against off-target panels (e.g., kinase profiling screens). Prioritize derivatives with >10-fold selectivity for the target. Use molecular dynamics simulations to assess how substitutions alter binding pocket interactions .

Safety and Compliance

Q. Q. What safety protocols are critical when handling this compound in in vivo studies?

- Methodological Answer :

Follow GHS guidelines: Use PPE (gloves, lab coat, goggles) and work in a fume hood. For animal studies, conduct acute toxicity trials (OECD 423) to establish LD50. Monitor metabolites in plasma via LC-MS to identify hepatotoxic or nephrotoxic byproducts. Dispose of waste via certified chemical disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.